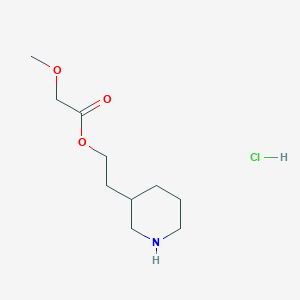

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

CAS No.: 1220020-33-6

Cat. No.: VC2685669

Molecular Formula: C10H20ClNO3

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220020-33-6 |

|---|---|

| Molecular Formula | C10H20ClNO3 |

| Molecular Weight | 237.72 g/mol |

| IUPAC Name | 2-piperidin-3-ylethyl 2-methoxyacetate;hydrochloride |

| Standard InChI | InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3;1H |

| Standard InChI Key | HBVOLJDRCQFFQX-UHFFFAOYSA-N |

| SMILES | COCC(=O)OCCC1CCCNC1.Cl |

| Canonical SMILES | COCC(=O)OCCC1CCCNC1.Cl |

Introduction

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a chemical compound of significant interest in the pharmaceutical industry due to its structural features and potential applications. It belongs to the class of piperidine derivatives, which are widely used in various drugs and alkaloids. The compound's molecular formula is C10H20ClNO3, and its molecular weight is approximately 221.73 g/mol, although some sources report it as 237.724 g/mol .

Synthesis of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

The synthesis of this compound typically involves the reaction between 3-piperidinol and 2-methoxyacetic acid. This reaction is often facilitated by a suitable catalyst and conducted under reflux conditions using solvents such as dichloromethane or ethanol to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis may involve multi-step processes that include the preparation of intermediates. Continuous flow reactors can be utilized to enhance yield and purity, which is crucial for large-scale applications.

Mechanism of Action and Applications

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride interacts with various biological targets, including enzymes and receptors. The piperidine ring allows for modulation of activity in cellular pathways related to signal transduction and metabolism, potentially leading to therapeutic effects.

Applications Across Scientific Fields

This compound's unique structural characteristics make it valuable for research and industrial applications, particularly in advancing pharmaceutical sciences. Its potential therapeutic applications are diverse, although specific targets can vary based on the application.

Solubility and Stability

The hydrochloride form of the compound contributes to its solubility and stability in various solvents, which is essential for its handling in laboratory and industrial settings.

Chemical Reactions

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride can participate in several chemical reactions, with the major products formed depending on the specific conditions and reagents used.

Chemical Specifications

| Property | Value |

|---|---|

| Molecular Formula | C10H20ClNO3 |

| Molecular Weight | Approximately 221.73 g/mol (or 237.724 g/mol) |

| CAS Number | 1220020-33-6 |

Synthesis Conditions

| Component | Role | Conditions |

|---|---|---|

| 3-Piperidinol | Reactant | Reflux conditions |

| 2-Methoxyacetic Acid | Reactant | Suitable catalyst, solvents like dichloromethane or ethanol |

Potential Applications

-

Pharmaceutical Industry: Due to its piperidine ring, it has potential therapeutic applications in modulating cellular pathways.

-

Research: Valuable for advancing pharmaceutical sciences due to its unique structural characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume